

Establishing Acceptable Intake Limits for N-Nitrosodicyclohexylamine: A Comparative Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current approaches to establishing an acceptable intake (AI) limit for **N-Nitrosodicyclohexylamine** (NDCHA) in pharmaceutical products. In the absence of a specific AI from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this document outlines the recommended application of the Carcinogenic Potency Categorization Approach (CPCA). Furthermore, it presents a comparative analysis of toxicological data, analytical detection methods, and the mechanistic understanding of NDCHA's potential carcinogenicity.

Establishing the Acceptable Intake (AI) Limit

Currently, no specific AI limit has been established for NDCHA by major regulatory agencies.[1] In such cases, where robust carcinogenicity data is lacking, the FDA and other international regulators recommend the use of the Carcinogenic Potency Categorization Approach (CPCA). [2][3] The CPCA is a structure-activity relationship (SAR)-based method that assigns a nitrosamine to one of five potency categories to determine its AI limit.[3][4]

Carcinogenic Potency Categorization Approach (CPCA) for NDCHA:

The CPCA evaluates the chemical structure of a nitrosamine for features that are known to activate or deactivate its carcinogenic potential.[2][5] The primary mechanism of activation for many nitrosamines is α -hydroxylation, a metabolic process.[2][4]



For NDCHA, the key structural features are the two cyclohexyl groups attached to the nitroso-amine nitrogen. The α -carbons (the carbons attached to the nitrogen) are part of the cyclohexyl rings and are tertiary. The presence of a tertiary α -carbon is considered a significant deactivating feature, as it hinders metabolic activation through α -hydroxylation.[2] Due to this strong deactivating feature, NDCHA is assigned to Potency Category 5.[1]

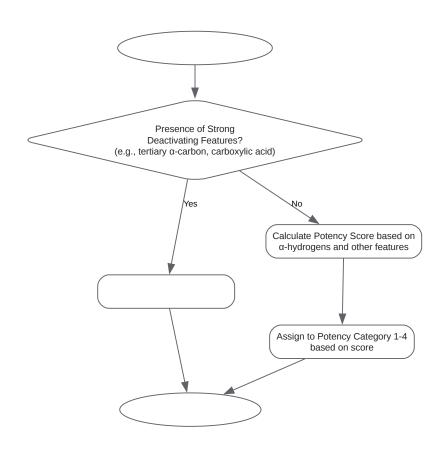
Table 1: CPCA-Based Acceptable Intake Limit for NDCHA

Nitrosamine	Potency Category	Recommended Acceptable Intake (AI) Limit	Basis for Categorization
N- Nitrosodicyclohexylam ine (NDCHA)	5	1500 ng/day	Presence of tertiary α-carbons (a strong deactivating feature) hinders metabolic activation.[1][2]

This AI limit of 1500 ng/day represents a level at or below which the impurity is not expected to pose a significant cancer risk to patients over a lifetime of exposure.

Below is a diagram illustrating the decision-making process for assigning a nitrosamine to a potency category using the CPCA.





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CPCA Decision Pathway for Nitrosamine AI Limit

Toxicological Data for NDCHA

The genotoxic potential of NDCHA has been investigated in several in vitro studies. The results indicate that while it may not be mutagenic in bacterial systems, it does show evidence of genotoxicity in mammalian cells.

Table 2: Summary of Genotoxicity Data for N-Nitrosodicyclohexylamine



Assay Type	Test System	Metabolic Activation	Results	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium TA98, TA100, TA1535, TA104	With various S9 fractions	Negative for TA98, TA100, TA1535. Inconclusive for TA104.	[6]
In Vitro Micronucleus Test	Human Lymphocytes	Not specified	Weakly genotoxic. Induced micronuclei at concentrations of 15-100 µg/mL.	[6]
Single Cell Gel Assay (Comet Assay)	V79 Chinese Hamster Cells	Not specified	Genotoxic. Dose- dependent induction of DNA lesions from 5 μM to 100 μM.	[7]
Sister Chromatid Exchange (SCE) Test	V79 Chinese Hamster Cells	Not specified	Genotoxic. Significant induction of SCE at concentrations from 5 μM to 100 μM.	[7]

Experimental Protocols for Key Genotoxicity Assays

The Ames test is a widely used method to assess the mutagenic potential of a substance. For nitrosamines, an "enhanced" protocol is recommended to improve sensitivity.[8]

Objective: To evaluate the potential of a test substance to induce reverse mutations at selected loci in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:



- Tester Strains: A range of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, and
 E. coli WP2 uvrA (pKM101)) are used to detect different types of mutations.[8]
- Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction). For nitrosamines, a higher concentration (30%) of hamster liver S9 is recommended over rat liver S9.[8][9]
- Procedure (Pre-incubation Method):
 - The test substance, bacterial culture, and S9 mix (if used) are incubated together at 37°C for a short period (e.g., 30 minutes) before being mixed with molten top agar.[8][9]
 - This mixture is then poured onto minimal glucose agar plates.
 - The plates are incubated for 48-72 hours at 37°C.
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted for each concentration of the test substance and compared to the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

This assay detects damage to chromosomes or the mitotic apparatus.

Objective: To determine if a test substance induces micronuclei in cultured mammalian cells. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Methodology:

- Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO or TK6 are commonly used.[10]
- Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 3-4 hours) with and without metabolic activation (S9), and for a longer period (e.g., 21-24 hours) without S9.[10]



- Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[10]
- Data Analysis: The frequency of micronucleated cells is calculated and compared to the negative control. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[10]

Analytical Methods for the Detection of NDCHA

The detection and quantification of nitrosamine impurities at trace levels require highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most commonly employed techniques.

Table 3: Comparison of Analytical Methods for Nitrosamine Analysis



Technique	Typical Limit of Detection (LOD)	Typical Limit of Quantification (LOQ)	Advantages	Disadvantages
LC-MS/MS	0.4 - 12 ng/L	0.1 ng/mL	High sensitivity and selectivity; suitable for a wide range of nitrosamines, including less volatile and thermally labile compounds.[11]	Matrix effects can be a challenge; may require extensive sample preparation.
GC-MS/MS	< 3 ppb	15 ppb	Excellent for volatile and semi-volatile nitrosamines; often provides good chromatographic resolution.[13]	Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.

General Experimental Protocol for LC-MS/MS Analysis:

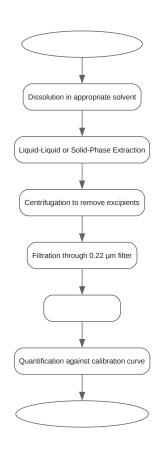
- Sample Preparation: The drug substance or product is dissolved in a suitable solvent. This is followed by extraction, centrifugation, and filtration to remove excipients and other interfering substances.[15]
- · Chromatography:
 - LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is used.[15]



- Column: A reversed-phase C18 or pentafluorophenyl (F5) column is commonly employed.
 [16]
- Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[11]
- Mass Spectrometry:
 - Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization
 (ESI) can be used, depending on the specific nitrosamine.[12]
 - Detection: A tandem quadrupole mass spectrometer is used in Multiple Reaction
 Monitoring (MRM) mode for high selectivity and sensitivity.[12] Specific precursor-to-product ion transitions for the target nitrosamine are monitored.
- Quantification: The concentration of the nitrosamine is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Below is a workflow diagram for a typical analytical method for nitrosamine detection.





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Analytical Workflow for Nitrosamine Detection

Mechanism of NDCHA Formation and Carcinogenicity

Formation:

N-Nitrosamines are formed from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which is formed from nitrites under acidic conditions.[4] In the case of NDCHA, the precursor amine is dicyclohexylamine.

Proposed Carcinogenic Signaling Pathway:

The carcinogenicity of most nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[17][18] This process is believed to generate







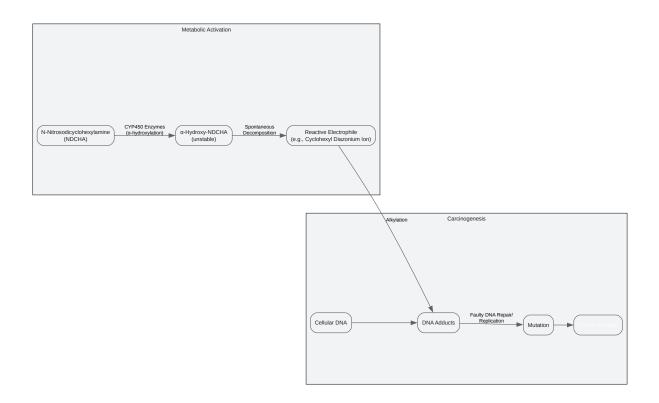
highly reactive electrophilic intermediates that can alkylate DNA, leading to mutations and the initiation of cancer if not repaired.[17][19]

The proposed pathway is as follows:

- Metabolic Activation: NDCHA is metabolized by CYP enzymes. The key step is the hydroxylation of a carbon atom adjacent to the nitrosamine nitrogen (α-hydroxylation).
- Formation of Unstable Intermediate: The resulting α -hydroxy-nitrosamine is unstable and spontaneously decomposes.
- Generation of Electrophile: This decomposition releases a reactive electrophile, a diazonium ion or a carbocation.
- DNA Adduct Formation: The electrophile reacts with nucleophilic sites on DNA bases, forming DNA adducts.
- Mutation and Cancer Initiation: If these DNA adducts are not repaired by cellular mechanisms, they can lead to mispairing during DNA replication, resulting in permanent mutations and potentially initiating carcinogenesis.[20]

The following diagram illustrates the proposed metabolic activation and carcinogenic pathway for a generic dialkylnitrosamine, which is applicable to NDCHA.





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Proposed Carcinogenic Pathway of NDCHA

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